

The Biological Activity of F16: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 2E-3-F16
Cat. No.: B12377011

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An In-depth Examination of a Dual-Mechanism Anticancer Compound

Introduction

Compound F16, chemically identified as (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium, is a novel small molecule that has garnered significant interest in oncological research. It is a delocalized lipophilic cation (DLC) that demonstrates potent anti-cancer activity through a dual mechanism of action: the specific inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to disrupt tumor angiogenesis, and the targeted induction of mitochondrial dysfunction in cancer cells.[1][2][3] This technical guide synthesizes the current understanding of F16's biological activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to support further research and development.

Core Mechanisms of Action

F16's anti-neoplastic effects are attributed to two primary, yet distinct, biological activities:

- Inhibition of Angiogenesis via VEGFR-2 Signaling: F16 acts as a specific inhibitor of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[2] By binding to

VEGFR-2, F16 effectively blocks the downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[2][4]

- **Mitochondrial Targeting and Dysfunction:** As a delocalized lipophilic cation, F16 selectively accumulates within the mitochondria of cancer cells, which typically exhibit a higher mitochondrial membrane potential compared to normal cells.[5][6] This accumulation disrupts mitochondrial integrity and function. F16 acts as a mitochondrial uncoupler, dissipating the proton gradient and decreasing intracellular ATP production, which ultimately triggers cell death through apoptosis or necrosis.[1][5][6] This mitochondriotoxic effect can be triggered independently of upstream apoptotic pathways, offering a potential advantage against tumor cells that have developed resistance to conventional apoptosis-inducing agents.[7]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of F16 has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, particularly in colon and ovarian cancer cell lines.

Cell Line	Cancer Type	IC50 (µM)	Citation(s)
Colo 320DM	Colon Adenocarcinoma	9.52 ± 1.49	[8][9]
A2780	Ovarian Cancer	~0.18	[10]
H1299	Non-small Cell Lung Cancer	2.80 - 13.51 (for F16 conjugates)	[11]
A549	Non-small Cell Lung Cancer	> 60	[7][11]
MCF-7	Breast Cancer	Data indicates strong cytotoxicity	[5]

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method. The values for H1299 are for F16-triterpenoid conjugates, which may enhance

cytotoxicity.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathways affected by F16 and the general workflows for essential experimental procedures.

Molecular Signaling Pathways

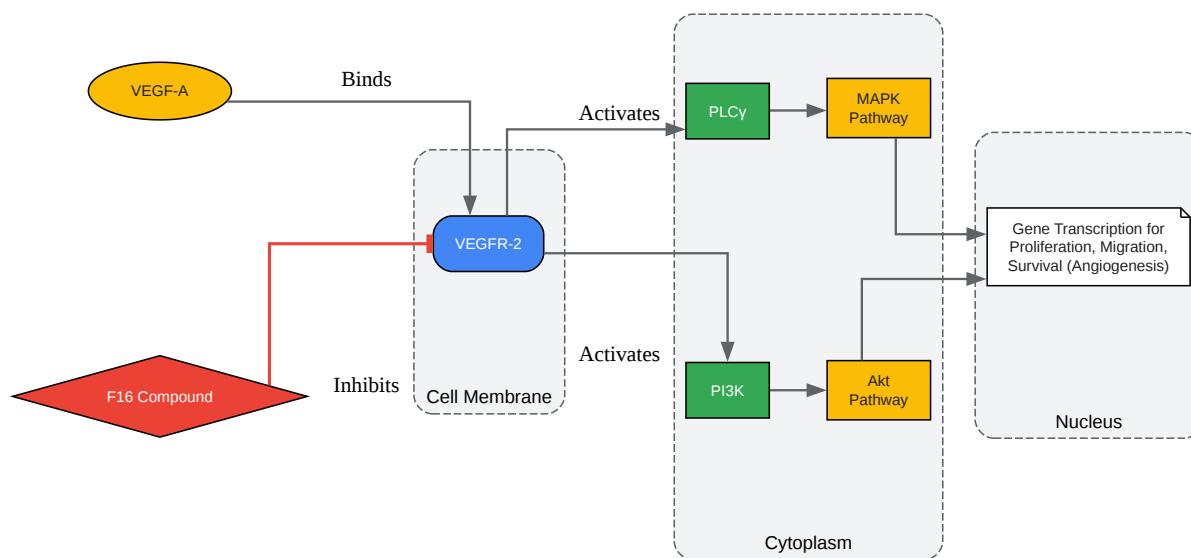


Figure 1: F16 Inhibition of the VEGFR-2 Signaling Cascade

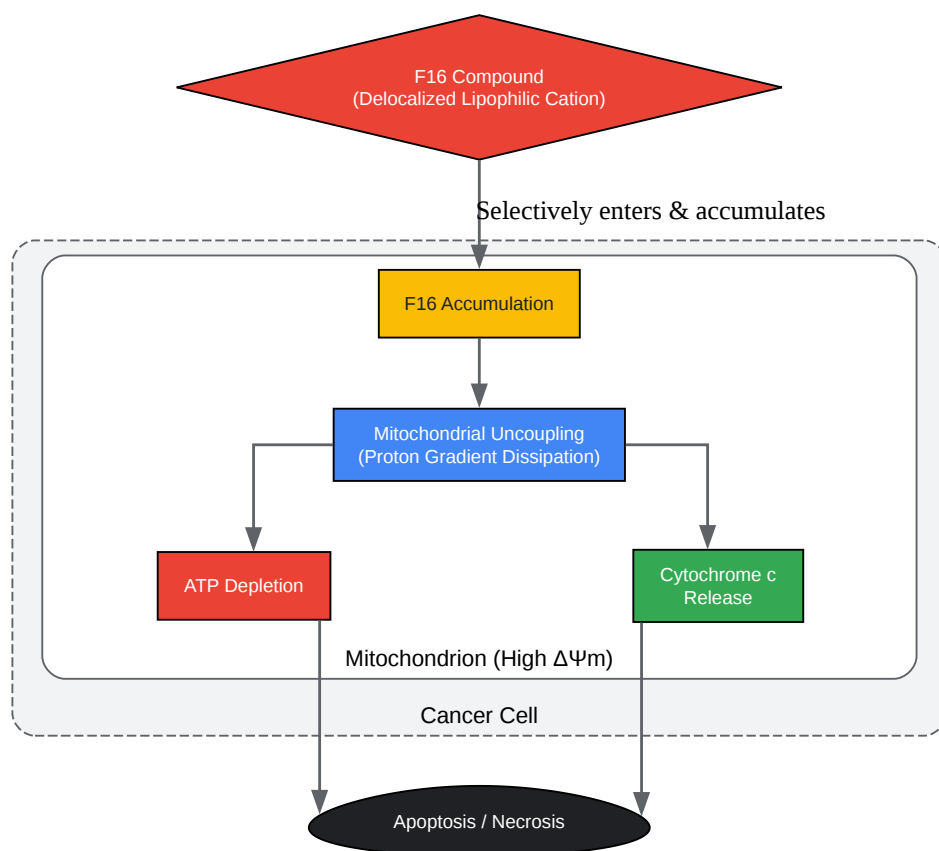


Figure 2: F16-Induced Mitochondrial Dysfunction

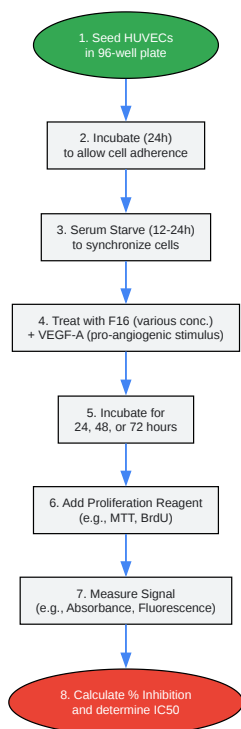


Figure 3: Workflow for HUVEC Proliferation Assay

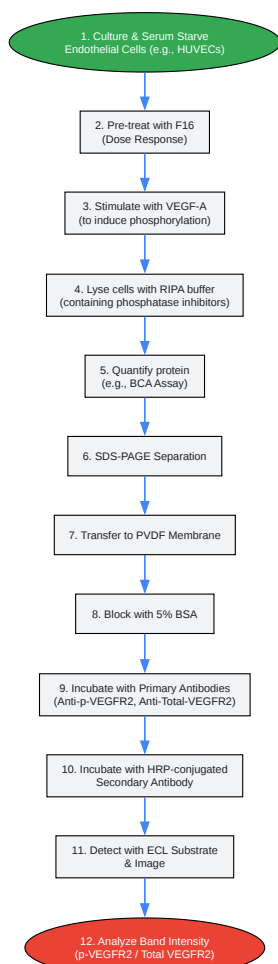


Figure 4: Workflow for VEGFR-2 Phosphorylation Western Blot

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